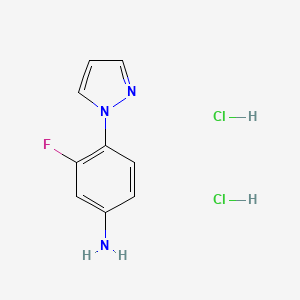

3-fluoro-4-(1H-pyrazol-1-yl)aniline dihydrochloride

Description

Properties

IUPAC Name |

3-fluoro-4-pyrazol-1-ylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3.2ClH/c10-8-6-7(11)2-3-9(8)13-5-1-4-12-13;;/h1-6H,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAWSOQSKVBJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)N)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Fluoro-4-(1H-pyrazol-1-yl)aniline dihydrochloride is an organic compound notable for its diverse biological activities. This article delves into the compound's biological mechanisms, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a molecular formula of CHClFN, with a molecular weight of approximately 250.10 g/mol. It features a fluorinated aromatic ring (aniline) attached to a pyrazole group, with two hydrochloric acid molecules enhancing its solubility in water, making it suitable for various applications in research and industry .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thus modulating enzymatic functions .

Key Mechanisms:

- Enzyme Inhibition : The compound can bind to the active site of enzymes, preventing substrate interaction.

- Allosteric Modulation : It may also bind to allosteric sites, altering enzyme conformation and activity.

- Signal Transduction : Interaction with cellular receptors influences signaling pathways, potentially leading to various biological effects .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

The compound has been investigated for its potential as an antimicrobial agent. Studies show effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

These findings suggest that the compound could serve as a basis for developing new antimicrobial therapies .

2. Anti-inflammatory Properties

Preliminary studies indicate that this compound may possess anti-inflammatory properties. The compound's interaction with inflammatory pathways suggests potential therapeutic applications in conditions characterized by excessive inflammation .

3. Anticancer Activity

The compound has shown promise in anticancer research, with studies indicating its ability to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition of bacterial growth at low concentrations, highlighting its potential as an effective antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In vitro assays were conducted to assess the anti-inflammatory effects of the compound on human cell lines exposed to inflammatory stimuli. The results indicated a marked reduction in pro-inflammatory cytokine production, supporting its use in inflammatory disease management.

Comparison with Similar Compounds

Substituent Effects

- The pyrazolyl group introduces a heterocyclic moiety absent in other listed compounds, which may confer unique steric or electronic interactions in biological systems.

- Dihydrochloride Salt: Like o-Phenylenediamine dihydrochloride, the dihydrochloride form improves aqueous solubility relative to mono-hydrochloride salts (e.g., m-Phenylenediamine hydrochloride), a critical factor in pharmaceutical formulation.

Toxicity and Handling

However, comprehensive toxicological studies are required to confirm this hypothesis.

Research Findings and Limitations

Crystallographic data for related compounds often derive from SHELX-refined models , but the target’s unique substituents necessitate further experimental characterization. Hazard classifications for analogs highlight the importance of rigorous safety testing, though the pyrazolyl group’s influence on toxicity remains underexplored.

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole ring is a critical heterocyclic component of the target molecule. The common synthetic approach involves cyclization reactions between hydrazine derivatives and 1,3-diketones or α,β-unsaturated carbonyl compounds. This step can be conducted under either acidic or basic conditions, depending on the substrates and desired yields.

- Typical Reaction : Condensation of hydrazine or substituted hydrazine with 1,3-diketones leads to the formation of the pyrazole ring via cyclization.

- Conditions : Acidic media (e.g., acetic acid) or basic media (e.g., sodium ethoxide) can be used to promote ring closure.

- Optimization : Reaction temperature and solvent choice (ethanol, methanol, or water) are adjusted to maximize yield and purity.

Introduction of the Fluoro Group

The fluorine atom at the 3-position on the aniline ring is introduced either by starting from a fluorinated aromatic precursor or by direct fluorination of an intermediate.

- Fluorinating Agents : Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are commonly employed fluorinating reagents due to their mild and selective fluorination capabilities.

- Methodology : Electrophilic aromatic substitution or nucleophilic aromatic substitution can be used depending on the substrate’s electronic properties.

- Industrial Considerations : Fluorination is often optimized for regioselectivity and minimized side reactions, with continuous flow reactors sometimes used for better control.

Coupling of the Pyrazole Moiety with the Fluoroaniline

The key coupling step involves linking the pyrazole ring to the fluorinated aniline core, typically through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

- Nucleophilic Aromatic Substitution (SNAr) : The pyrazole nitrogen acts as a nucleophile attacking the fluorinated aromatic ring, displacing a suitable leaving group (often fluorine itself if activated).

- Catalysis : In some protocols, palladium-catalyzed Buchwald-Hartwig amination may be employed to improve coupling efficiency and selectivity.

- Reaction Conditions : Elevated temperatures, polar aprotic solvents (e.g., DMF, DMSO), and bases such as potassium carbonate or cesium carbonate are typical.

Formation of the Dihydrochloride Salt

The final compound is isolated as the dihydrochloride salt to improve solubility and handling.

- Procedure : The free base 3-fluoro-4-(1H-pyrazol-1-yl)aniline is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).

- Purification : Crystallization from solvents or solvent mixtures yields the pure dihydrochloride salt.

- Benefits : Salt formation enhances aqueous solubility and stability, facilitating biological assays and further applications.

Industrial Scale Synthesis Considerations

- Batch vs. Continuous Flow : Both batch processing and continuous flow chemistry are employed industrially. Continuous flow offers better reaction control, scalability, and safety, especially for fluorination steps.

- Automation and Quality Control : Automated synthesis platforms and stringent quality control protocols ensure high purity and reproducibility.

- Yield Optimization : Reaction parameters such as temperature, solvent, stoichiometry, and reaction time are optimized to maximize yield and minimize impurities.

Data Table: Summary of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Pyrazole ring formation | Cyclization | Hydrazine + 1,3-diketone; acid/base catalyst | Temperature: 50-100°C; solvent varies |

| 2. Fluorination | Electrophilic/Nucleophilic Aromatic Substitution | Selectfluor or NFSI; solvents like acetonitrile | Regioselective fluorination critical |

| 3. Coupling | Nucleophilic aromatic substitution or Pd-catalyzed amination | Fluoroaniline + pyrazole; base (K2CO3), solvent (DMF) | Elevated temp (80-120°C) |

| 4. Salt formation | Acid-base reaction | HCl in ethanol or ethyl acetate | Crystallization for purification |

Research Findings and Analysis

- The pyrazole ring formation is well-established and yields are generally high (>80%) under optimized conditions.

- Fluorination using Selectfluor provides regioselective introduction of the fluoro substituent with minimal side products.

- Coupling reactions benefit from palladium catalysis, especially when substrates are sterically hindered or less reactive.

- The dihydrochloride salt form significantly improves aqueous solubility, which is advantageous for biological testing and formulation.

- Industrial processes prioritize continuous flow for fluorination and coupling steps to enhance safety and scalability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-fluoro-4-(1H-pyrazol-1-yl)aniline dihydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution of a nitro precursor (e.g., 3-fluoro-4-nitroaniline) with 1H-pyrazole, followed by nitro group reduction and dihydrochloride salt formation. Key steps include:

- Nucleophilic substitution : Reacting 3-fluoro-4-nitroaniline with 1H-pyrazole in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .

- Reduction : Use catalytic hydrogenation (H₂/Pd-C) or sodium dithionite in aqueous ethanol to reduce the nitro group to an amine .

- Salt formation : Treat the free base with HCl in ethanol to precipitate the dihydrochloride salt.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dioxane vs. DMF) and stoichiometry (1.2–2.0 equiv. of pyrazole) to improve yield .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC : Assess purity (>95% by area normalization) using a C18 column with UV detection at 254 nm .

- NMR : Confirm substitution patterns (e.g., ¹H-NMR for pyrazole proton integration at δ 7.5–8.5 ppm; ¹⁹F-NMR for fluorine environment) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₀FCl₂N₃ at m/z 264.2) .

- Elemental Analysis : Validate stoichiometry (C, H, N, Cl within ±0.4% of theoretical) .

Q. How should stability and storage conditions be managed for hygroscopic dihydrochloride salts?

- Methodological Answer :

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis. Desiccate with silica gel to mitigate hygroscopicity .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free base formation) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in pyrazole coupling reactions?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or copper iodide for Ullmann-type couplings .

- Microwave Assistance : Reduce reaction time (e.g., 2 hours at 120°C vs. 24 hours conventionally) .

- Solvent Effects : Compare DMF (high polarity, slower kinetics) vs. toluene (lower polarity, improved regioselectivity) .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated aniline derivatives?

- Methodological Answer :

- Purity Reassessment : Verify compound purity (>99% via HPLC) to exclude impurities influencing bioassays .

- Structural Analog Comparison : Benchmark against 3-fluoro-4-(pyrrolidin-1-yl)aniline dihydrochloride to isolate fluorine’s electronic effects vs. pyrazole’s steric contributions .

- Environmental Controls : Standardize assay pH (6.5–7.4) and temperature (37°C) to minimize variability in receptor binding .

Q. How can X-ray crystallography elucidate the compound’s conformation and intermolecular interactions?

- Methodological Answer :

- Crystallization : Use slow vapor diffusion (ethanol/water) to grow single crystals.

- Data Collection : Employ SHELX software for structure solution and refinement. Key parameters: Mo-Kα radiation, resolution <0.8 Å .

- Analysis : Identify hydrogen bonds (N–H···Cl) and π-π stacking between pyrazole rings to explain solid-state packing .

Q. What methodologies enable structure-activity relationship (SAR) studies for pyrazole-containing analogs?

- Methodological Answer :

- Functional Group Variation : Synthesize analogs with substituents at pyrazole C3/C5 (e.g., –CF₃, –CH₃) to assess steric/electronic effects .

- Biological Profiling : Test in vitro kinase inhibition assays (e.g., EGFR or JAK2) with IC₅₀ comparisons .

- Computational Modeling : Perform DFT calculations to map electrostatic potentials and predict binding affinities .

Q. How can hygroscopicity challenges during formulation be mitigated?

- Methodological Answer :

- Co-Crystallization : Explore co-formers (e.g., succinic acid) to stabilize the dihydrochloride form .

- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.